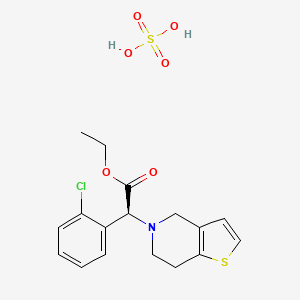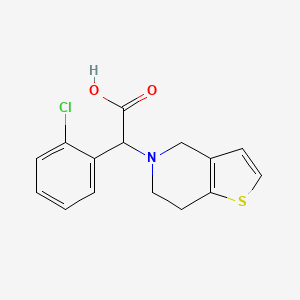
Clindamycin Heptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin is an antibiotic used to treat bacterial infections . It is available in various forms such as clindamycin phosphate, clindamycin hydrochloride, and clindamycin nicotinamide . These forms are prodrugs of clindamycin and are rapidly converted to active clindamycin by hydrolysis once inside the body or applied to the skin .
Synthesis Analysis
The synthesis of clindamycin derivatives has been studied . The research used molecular docking and dynamics simulations to explore how clindamycin derivatives could combat bacterial resistance and widen their antibacterial capabilities .Molecular Structure Analysis
The molecular structure of clindamycin derivatives has been analyzed using molecular docking and dynamics simulations . Three different clindamycin derivatives were studied against 300 target proteins .Chemical Reactions Analysis
The chemical reactions of clindamycin have been studied . The kinetics and mechanism of degradation of clindamycin were studied in buffered aqueous solution in the pH range 0.4-12 .Physical And Chemical Properties Analysis
The physical and chemical properties of clindamycin have been studied . The interactions of pharmaceutical powders (active ingredient and excipients) with liquids and vapors have been analyzed .科学的研究の応用
Bacteriostatic Antibiotic Properties : Clindamycin is known for its bacteriostatic properties, inhibiting protein synthesis in sensitive bacteria, and is more active than lincomycin in treating bacterial infections, especially those caused by anaerobic species. It's also effective against important protozoal diseases like malaria, particularly in combination with other treatments (Spížek & Řezanka, 2004); (Spížek & Řezanka, 2017).
Dental Applications : Clindamycin is used in dentistry, notably for prophylaxis during dental procedures to prevent endocarditis. Its broad spectrum, high oral absorption, and significant tissue penetration, including bone, make it an effective option for managing dental infections (Brook et al., 2005); (Addy & Martín, 2005).
Hepatotoxicity Risks : While effective, clindamycin can cause hepatotoxicity as a rare side effect. Cases of oral clindamycin induced acute symptomatic cholestatic hepatitis have been reported, highlighting the importance of monitoring liver function during treatment (Moole et al., 2015).
Treatment of Chronic Infections : Clindamycin's ability to penetrate phagocytic cells and kill intracellular organisms makes it desirable for treating chronic facultative bacterial infections (Hand & King-Thompson, 1982).
Effectiveness Against Protozoal Diseases : Clindamycin's efficacy in treating Plasmodium falciparum malaria has been demonstrated, although it's limited by slow initial clinical response rates. The delay in parasite elimination parallels the 'delayed death' effect seen in vitro (Burkhardt et al., 2007).
Pharmacological Insights for Precision Medicine : Understanding clindamycin's pharmacology and pharmacokinetics, especially in special populations like pediatrics and pregnant women, is crucial. This is due to its metabolism by CYP3A4/5 enzymes and potential drug–drug interactions (Álvarez et al., 2022).
Adverse Reactions and Safety Profile : While effective, clindamycin's use is associated with risks like diarrhea, allergic reactions, and more rare effects like acute laryngotracheitis and monoarthritis (Ceschi et al., 2011); (Alikhani & Salehifar, 2012).
Application in Veterinary Medicine : Clindamycin is also used in veterinary medicine, especially for treating Staphylococcus aureus infections in animals. However, resistance due to modification of the ribosomal target site is a concern (Rich, Deighton, & Roberts, 2005).
作用機序
Target of Action
Clindamycin, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like clindamycin . Recent studies on clindamycin derivatives have identified additional targets, including the Family A G-protein-coupled receptor and cell division protein FtsZ .
Mode of Action
Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The disruption of protein synthesis interferes with the transpeptidation reaction, thereby inhibiting early chain elongation .
Biochemical Pathways
The primary biochemical pathway affected by clindamycin is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, clindamycin disrupts this pathway, leading to a decrease in protein production and thus inhibiting bacterial growth . The exact downstream effects of this disruption depend on the specific bacterial species and the proteins that are affected.
Pharmacokinetics
Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . This metabolism can be influenced by factors such as age, pregnancy, and the presence of other drugs that affect CYP3A4 activity . The pharmacokinetics of clindamycin also exhibit high inter-variability, and co-treatment with certain drugs, such as rifampicin, can significantly decrease clindamycin concentrations .
Result of Action
The primary result of clindamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, clindamycin prevents bacteria from producing the proteins they need to grow and reproduce . This makes clindamycin effective against a variety of serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .
Action Environment
The action of clindamycin can be influenced by various environmental factors. For example, the presence of bile acids can increase the skin permeability of clindamycin, potentially enhancing its effectiveness when applied topically . Additionally, the concentration of clindamycin in sewage can increase during dry spells, suggesting that environmental conditions can affect the drug’s stability and efficacy .
Safety and Hazards
Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . It can also cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Clindamycin is used for the treatment of numerous infections, and there is increased interest in its use because it achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . Future research may focus on further exploring the potential of clindamycin derivatives in combating bacterial resistance .
特性
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUXKEAMZSWESO-GQZBHEMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H65ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin Heptadecanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)





